5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride: is an organic compound classified as a sulfonamide. It has the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with dimethyl groups and a sulfonamide group, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidine with a sulfonamide precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group. The hydrochloride salt is then formed by reacting the sulfonamide with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes. It is being investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- 5-Methylpyrrolidine-3-sulfonamide;hydrochloride
- 5,5-Diethylpyrrolidine-3-sulfonamide;hydrochloride
- 5,5-Dimethylpyrrolidine-2-sulfonamide;hydrochloride
Comparison: Compared to similar compounds, 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its higher steric hindrance and specific electronic effects contribute to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6(2)3-5(4-8-6)11(7,9)10;/h5,8H,3-4H2,1-2H3,(H2,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWOKDPNUWABJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S(=O)(=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.